molecular formula C25H16N2O8 B12960263 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid

Katalognummer: B12960263
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: JCXQTEYHANIOAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is a complex organic compound that features a unique structure with multiple carboxyphenyl groups and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This process can also involve the use of N-methyl nitrone to give an isomeric mixture of isoxazolidine-fused chlorins, which are then subjected to hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include metal ion coordination sites and potential interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4,5-Bis(4-carboxyphenyl)-1H-imidazol-2-yl)isophthalic acid is unique due to its imidazole ring, which provides additional coordination sites and potential for diverse chemical reactivity. This makes it particularly valuable in the synthesis of complex coordination polymers and MOFs.

Eigenschaften

Molekularformel

C25H16N2O8

Molekulargewicht

472.4 g/mol

IUPAC-Name

5-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H16N2O8/c28-22(29)14-5-1-12(2-6-14)19-20(13-3-7-15(8-4-13)23(30)31)27-21(26-19)16-9-17(24(32)33)11-18(10-16)25(34)35/h1-11H,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)

InChI-Schlüssel

JCXQTEYHANIOAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.